N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a 4-chlorophenylacetamide core linked via a sulfanyl group to a 1-methyl-1H-imidazole ring substituted at the 5-position with a 4-methoxyphenyl group. Its molecular formula is C₁₉H₁₇ClN₃O₂S (molecular weight: 398.88 g/mol).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-23-17(13-3-9-16(25-2)10-4-13)11-21-19(23)26-12-18(24)22-15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQRPZHITZDQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting 4-methoxyphenylacetic acid with a suitable amine and a dehydrating agent.
Thioether formation: The imidazole derivative is then reacted with a chlorophenyl thioacetate under basic conditions to form the thioether linkage.
Acetamide formation: Finally, the compound is treated with an acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the chlorophenyl and methoxyphenyl groups can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Imidazole Ring
a) N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS EN300-138710)
- Key Differences :
- The imidazole ring lacks a methyl group at the 1-position.
- Substituted with a 4-chlorophenyl group (electron-withdrawing) instead of 4-methoxyphenyl (electron-donating).
- The electron-withdrawing Cl substituent could decrease electron density on the imidazole ring, altering reactivity compared to the methoxy analog .
b) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Key Differences :
- Contains a fluorophenyl group and a methylsulfinyl substituent on the imidazole.
- Features a pyridyl group instead of a chlorophenyl in the acetamide moiety.
- Implications: The sulfinyl group (vs. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy or chloro groups .
Variations in the Acetamide Core and Linker
a) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
- Key Differences :
- Oxadiazole ring replaces the imidazole.
- Indole substituent instead of aryl groups.
- Biological Data :
- Implications :
b) N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
Sulfonyl vs. Sulfanyl Linkages
a) N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Key Differences :
- Sulfonyl (-SO₂-) linker instead of sulfanyl (-S-).
- 4,5-dihydroimidazole (unsaturated) vs. fully aromatic imidazole.
Implications for Research and Development
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance electron density, favoring interactions with hydrophobic enzyme pockets, while chloro substituents () could improve stability.
- Biological Screening : The target compound should be evaluated for LOX, α-glucosidase, and cholinesterase inhibition, given activities observed in analogs .
Biological Activity
N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This compound incorporates several pharmacologically relevant moieties, including a chlorophenyl group, an imidazole derivative, and a sulfanyl functionality. The following sections will explore the biological activity of this compound, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 392.89 g/mol. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions with biological targets.
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, derivatives containing similar structural motifs have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. In studies, several derivatives exhibited IC50 values significantly lower than standard inhibitors, indicating strong enzyme inhibition potential .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 0.63 ± 0.001 |
| Compound B | Urease | 1.13 ± 0.003 |
| This compound | AChE | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through inhibition of essential enzymes.
- Enzyme Interaction : The imidazole ring is known for its role in binding to active sites in enzymes, which could explain the observed inhibition of AChE and urease.
Case Studies
In a notable study, derivatives of similar compounds were synthesized and tested for their biological activities. The results indicated that compounds with the imidazole and sulfanyl groups displayed enhanced antibacterial properties and enzyme inhibition compared to their counterparts lacking these functionalities .
Q & A
Q. What are the key considerations for synthesizing N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide?
- Methodology : Synthesis involves four primary steps:
Imidazole ring formation : Cyclization of precursors (e.g., 1,2-diketones and ammonia derivatives) under acidic/basic conditions.
Substituent introduction : Electrophilic aromatic substitution to attach the 4-methoxyphenyl group.
Sulfanyl linkage : Reaction of the imidazole intermediate with a thiol compound (e.g., mercaptoacetamide derivatives).
Acetamide coupling : Amidation using activated esters or carbodiimide-based coupling agents.
- Critical parameters : Temperature control (60–80°C for cyclization), pH adjustments (e.g., NaHCO₃ for neutralization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm).
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated [M+H]⁺ = 426.08 Da).
- X-ray crystallography : Use SHELXL or WinGX for single-crystal structure refinement (e.g., validating bond angles and torsion angles) .
Q. What biological targets or pathways are associated with this compound?
- Methodology :
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) or microbial strains (e.g., S. aureus, C. albicans) to identify activity.
- Molecular docking : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes.
- Pathway analysis : Transcriptomic profiling (RNA-seq) to detect upregulated/downregulated genes in treated cell lines .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Comparative studies : Replicate assays under standardized conditions (e.g., fixed pH, serum-free media).
- Orthogonal validation : Confirm activity using alternate methods (e.g., fluorescence-based ATP assays vs. colorimetric MTT).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability across cancer cell lines) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent modification : Synthesize analogs with halogen (Br, F) or electron-donating groups (e.g., -OCH₃ → -NO₂) on the phenyl rings.
- Computational modeling : Generate QSAR models using descriptors like logP, polar surface area, and H-bond acceptors.
- In vitro testing : Compare IC₅₀ values against parent compound for cytotoxicity or enzyme inhibition .
Q. How can synthetic routes be optimized for scale-up without compromising yield?
- Methodology :
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps.
- Flow chemistry : Continuous synthesis for imidazole ring formation to reduce reaction time.
- Process analytics : In-line FTIR or HPLC monitoring to detect intermediates and adjust parameters dynamically .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Expose to 0.1 M HCl/NaOH (25–60°C) and analyze degradation products via LC-MS.
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; quantify parent compound loss using validated HPLC methods.
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate binding to COX-2 over 100 ns to assess stability of ligand-receptor complexes.
- Free energy calculations : Use MM-PBSA to estimate binding free energy (ΔG) for key residues (e.g., Arg120, Tyr355).
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger Suite .
Q. What experimental approaches elucidate reaction mechanisms during synthesis?
- Methodology :
- Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation during amidation.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reactants.
- Intermediate trapping : Quench reactions at 50% completion and isolate intermediates via TLC .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
